BenchChemオンラインストアへようこそ!

KN1022

Kinase selectivity profiling PDGFR signaling Off-target minimization

KN1022 is the prototype quinazoline PDGFR inhibitor with a defined selectivity window (>100‑fold over EGFR) and a reproducible IC50 of 0.24 μM against PDGFRβ autophosphorylation. Unlike multi‑targeted kinase inhibitors (e.g., imatinib, sunitinib), it avoids confounding off‑target effects on VEGFR2 and EGFR, ensuring cleaner readouts in vascular remodeling, atherosclerosis, and restenosis models. Its 25 mM DMSO solubility supports HTS‑ready formats. As the SAR benchmark, KN1022 enables direct alignment with published data for lead optimization and patent landscaping. Secure this validated reference standard today.

Molecular Formula C21H22N6O5
Molecular Weight 438.4 g/mol
Cat. No. B8677767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKN1022
Molecular FormulaC21H22N6O5
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])OC
InChIInChI=1S/C21H22N6O5/c1-31-18-11-16-17(12-19(18)32-2)22-13-23-20(16)25-7-9-26(10-8-25)21(28)24-14-3-5-15(6-4-14)27(29)30/h3-6,11-13H,7-10H2,1-2H3,(H,24,28)
InChIKeyZIFCMJKHIXABHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KN1022 Prototype PDGFR Inhibitor for Quinazoline-Based SAR Studies and Cellular Signaling Research


KN1022 (CAS 205255-11-4), chemically 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-nitrophenyl)piperazine-1-carboxamide, is a prototype quinazoline-based small molecule inhibitor of platelet-derived growth factor receptor (PDGFR) phosphorylation [1]. It exhibits an in vitro IC50 of 0.24–0.26 μM against PDGFRβ autophosphorylation in biochemical and cellular assays, with demonstrated selectivity over other kinase families such as EGFR (IC50 >100 μM) [2]. As the foundational compound in a series of 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives, KN1022 serves as the benchmark for structure-activity relationship (SAR) exploration and selectivity profiling in PDGFR-related research [3].

KN1022 versus Related PDGFR Inhibitors: Why Interchangeability Risks Experimental Inconsistency


PDGFR inhibitors exhibit substantial variability in potency, kinase selectivity, and cellular activity profiles that preclude simple substitution. KN1022 demonstrates a distinct selectivity window, with an IC50 >100 μM against EGFR, contrasting sharply with multi-kinase agents like imatinib and sunitinib that potently inhibit additional targets (e.g., VEGFR2 IC50 2–80 nM for sunitinib) . Furthermore, SAR studies have established that minor structural modifications to the KN1022 scaffold—such as 4-position substitution on the phenylurea moiety—can yield a >10-fold difference in potency (e.g., derivative 36 IC50 0.02 μM versus KN1022 IC50 ~0.24 μM), underscoring that even close analogs possess divergent biological properties [1]. Substituting KN1022 with an alternative PDGFR inhibitor without accounting for these differences may compromise assay reproducibility, alter cellular response thresholds, or confound SAR interpretations in medicinal chemistry campaigns [2].

KN1022 Quantitative Differentiation Evidence for Scientific Procurement Decisions


KN1022 Kinase Selectivity: >100-Fold Window Over EGFR Contrasts with Multi-Kinase PDGFR Inhibitors

KN1022 demonstrates >100-fold selectivity for PDGFRβ over EGFR, with an IC50 >100 μM for EGFR compared to 0.24 μM for β-PDGFR [1]. In contrast, the multi-kinase inhibitor sunitinib exhibits potent activity against VEGFR2 (IC50 80 nM) and PDGFRβ (IC50 2 nM), representing a selectivity window of only 40-fold between these two targets . Imatinib inhibits PDGFR with IC50 0.1–0.6 μM but also potently targets Bcr-Abl and c-Kit . This quantitative selectivity data positions KN1022 as a more focused tool for studies requiring isolated PDGFR pathway interrogation.

Kinase selectivity profiling PDGFR signaling Off-target minimization

Prototype Scaffold: KN1022 as the Foundational Benchmark for Quinazoline PDGFR Inhibitor SAR

KN1022 is explicitly designated as the 'prototype inhibitor' in the seminal SAR study of 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives [1]. This study established that 4-substitution on the phenylurea moiety of KN1022 yields potency enhancements, with derivative 36 (4-(4-methylphenoxy)phenyl) achieving an IC50 of 0.02 μM, a >10-fold improvement over the parent compound [2]. In contrast, subsequent derivatives like CT52923, while more potent (IC50 ~1 nM), are less extensively characterized as SAR benchmarks and lack the comprehensive kinase selectivity data available for the KN1022 series .

Medicinal chemistry Structure-activity relationship Quinazoline derivatives

Cellular Activity Correlation: KN1022 Inhibition of PDGFR Phosphorylation Directly Mirrors Smooth Muscle Cell Antiproliferative Effects

KN1022 inhibits PDGF-BB-induced proliferation of porcine aorta smooth muscle cells (SMCs) without observable cytotoxicity, and the antiproliferative IC50 correlates strongly (R² not reported, but 'almost the same' as per authors) with the IC50 for PDGFR autophosphorylation [1]. This tight coupling between biochemical target engagement and functional cellular readout is not universally observed across PDGFR inhibitors. For instance, Tyrphostin AG1296 exhibits an IC50 of 0.3–0.8 μM for PDGFR autophosphorylation but requires higher concentrations (IC50 ~12.3 μM) to inhibit FGFR-dependent proliferation, indicating a less direct translation from kinase inhibition to cellular outcome .

Vascular biology Cellular proliferation PDGF-BB signaling

Solubility Profile: KN1022 DMSO Solubility Supports In Vitro Assay Formulation Without Complex Solubilization Strategies

KN1022 exhibits a DMSO solubility of 11 mg/mL (25.09 mM), enabling convenient stock solution preparation at concentrations sufficient for most in vitro cellular and biochemical assays without resorting to aggressive solvents or surfactants that may confound biological readouts [1]. In contrast, structurally related quinazoline PDGFR inhibitors with enhanced potency often sacrifice solubility: derivative 36 (IC50 0.02 μM) and other highly optimized analogues in the series required heterocyclic ring replacements to improve aqueous solubility without loss of activity, as documented in follow-up SAR studies [2]. The balance between moderate potency and straightforward solubility handling makes KN1022 a practical choice for routine laboratory use where complex formulation is undesirable.

Compound formulation In vitro assay development Solubility optimization

Selectivity Within PDGFR Family: KN1022 Discriminates Between PDGFRα and PDGFRβ Subtypes

KN1022 exhibits differential potency against the two PDGFR isoforms, with an IC50 of 0.24 μM for β-PDGFR and 0.89 μM for α-PDGFR, representing a 3.7-fold selectivity for the β-subtype [1]. This intra-family selectivity contrasts with the closely related derivative 21 (4-phenoxyphenyl analogue), which displays reversed selectivity with an IC50 of 0.05 μM for α-PDGFR and 0.13 μM for β-PDGFR (2.6-fold α-selective) [2]. In comparison, the clinically approved PDGFR inhibitor imatinib exhibits IC50 values of 0.018–0.1 μM for PDGFRα and 0.1–0.6 μM for PDGFRβ, a variable selectivity profile that may not provide consistent subtype discrimination across assay conditions [3].

PDGFR subtype selectivity Receptor tyrosine kinase Isoform-specific inhibition

KN1022 Optimal Use Cases in PDGFR Signaling Research and Drug Discovery


PDGFRβ-Specific Pathway Dissection in Vascular Smooth Muscle Cell Biology

KN1022 is ideally suited for experiments requiring selective inhibition of PDGFRβ signaling without confounding off-target effects on EGFR or VEGFR2. Its >100-fold selectivity window over EGFR [1] and tight correlation between PDGFR phosphorylation inhibition and PDGF-BB-induced SMC proliferation [2] make it a reliable tool for studying PDGFRβ-mediated vascular remodeling, atherosclerosis, and restenosis mechanisms. Researchers can confidently attribute observed cellular phenotypes to PDGFRβ pathway modulation, simplifying data interpretation and strengthening mechanistic conclusions.

Medicinal Chemistry SAR Benchmarking for Quinazoline-Based PDGFR Inhibitor Optimization

As the prototype inhibitor of the 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline series [3], KN1022 serves as the essential reference compound for SAR campaigns. Its well-characterized potency (IC50 0.24 μM), selectivity profile, and solubility properties provide a validated baseline against which new derivatives can be quantitatively compared. Procurement of KN1022 ensures that internal SAR data can be directly aligned with published literature, facilitating patent landscaping, lead optimization, and intellectual property positioning in the quinazoline PDGFR inhibitor space.

In Vitro Pharmacology Studies Requiring Reproducible Cellular Activity with Minimal Cytotoxicity

KN1022 inhibits PDGF-BB-induced proliferation of porcine vascular SMCs at concentrations equivalent to its biochemical IC50 for PDGFR phosphorylation, without observable cytotoxicity [2]. This favorable cellular activity profile, combined with its 25 mM DMSO solubility for easy stock preparation [4], supports high-throughput screening and multi-well plate assays where compound-induced cytotoxicity could otherwise confound results. The compound is particularly valuable for dose-response studies in primary cell cultures where maintaining cell viability is critical for assay validity.

PDGFR Isoform Selectivity Reference for Subtype-Specific Inhibitor Development

KN1022's defined 3.7-fold preference for PDGFRβ over PDGFRα [1] provides a stable benchmark for evaluating the subtype selectivity of novel PDGFR inhibitors. In medicinal chemistry programs aiming to develop isoform-selective agents, KN1022 serves as a control compound to calibrate assay systems and validate selectivity measurements. Its reproducible β-preference contrasts with the variable subtype selectivity reported for clinical agents like imatinib [5], making KN1022 a more consistent reference for PDGFRα/β discrimination studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for KN1022

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.